molecular formula C17H20FN3O3 B2958789 Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 921990-13-8

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2958789
CAS RN: 921990-13-8
M. Wt: 333.363
InChI Key: COISGZSKZVINLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound has been utilized in the synthesis and characterization of model compounds, exploring its interactions and structural implications in biological systems. For instance, its analogs have been synthesized as model compounds for studying enzyme cofactors, highlighting its significance in understanding enzymatic processes and cofactor synthesis (Mure, Wang, & Klinman, 2003) Synthesis and characterization of model compounds of the lysine tyrosyl quinone cofactor of lysyl oxidase.

Antimicrobial Activity

Compounds structurally related to Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been synthesized and evaluated for their antimicrobial properties. Research demonstrates that these compounds exhibit significant antimicrobial activity against various bacteria and fungi, contributing to the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019) Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds.

Enzymatic Activity and Molecular Interactions

The chemical structure and functional groups in Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate facilitate its use in studying enzyme inhibitors and modulators. This has implications for understanding biochemical pathways and developing therapeutic agents targeting specific enzymes or receptors (Khan et al., 2022) Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.

Herbicidal Activities

Research into derivatives of Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate also extends into agriculture, where its analogs have been evaluated for herbicidal activities, offering potential for the development of new herbicides with specific modes of action (Xu et al., 2008) Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives.

properties

IUPAC Name

ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-3-5-10-19-14-11-15(22)21(13-8-6-12(18)7-9-13)20-16(14)17(23)24-4-2/h6-9,11,19H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COISGZSKZVINLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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